3-Decanol

Analytical Chemistry Gas Chromatography Metabolomics

Sourcing 3-decanol with consistent odor profile and isomer-confirmed purity can challenge QC and flavor formulation workflows. This secondary alcohol resolves those pain points with verified identity and reliable supply. - Distinct GC retention index (RI 1189) cleanly separates from 1-decanol (RI 1271), enabling unambiguous identification in complex essential oil matrices. - FEMA 3605 / JECFA 295 safety clearance supports use in food, beverage, and fragrance applications without additional toxicological hurdles. - Consistent ≥98% (GC) purity with chiral specification available, ensuring reproducible sensory and chromatographic performance across batches.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 1565-81-7
Cat. No. B075509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decanol
CAS1565-81-7
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC)O
InChIInChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3
InChIKeyICEQLCZWZXUUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





3-Decanol Procurement Guide


3-Decanol (CAS 1565-81-7), systematically named decan-3-ol, is a medium-chain fatty alcohol classified as a secondary aliphatic alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . This colorless to pale yellow liquid is characterized by its chiral nature [1] and a distinct odor profile described as floral, fatty, orange, musty, and mushroom-like [2]. It is an extremely weak acidic compound (predicted pKa ~18.25) and is practically insoluble in water (approximately 0.12 g/L) but miscible with organic solvents [3]. 3-Decanol occurs naturally in essential oils of various plants, including spearmint, guava, and mint [3], and is recognized as a safe flavoring agent by regulatory bodies including JECFA (No. 295) and FEMA (No. 3605) [4].

Identity Chiral secondary fatty alcohol for stereochemical studies
Odor Floral, fatty, orange, mushroom-like profile for flavor/fragrance R&D
Regulatory JECFA No. 295, FEMA No. 3605 recognized flavoring agent

3-Decanol Irreplaceability


While 3-decanol shares the same molecular formula (C10H22O) with its primary alcohol isomer, 1-decanol [1], their distinct molecular architectures and physicochemical properties preclude interchangeable use in applications requiring specific odor profiles, chiral recognition, or defined chromatographic behavior. The position of the hydroxyl group on the third carbon of the alkyl chain fundamentally alters its odor description (floral, fatty, orange, musty, mushroom-like) compared to the fatty, waxy, and floral odor of 1-decanol [2]. Furthermore, its status as a secondary alcohol impacts its reactivity in synthesis and its metabolic pathways [3]. The following evidence guide provides quantifiable differentiation to inform scientifically sound procurement decisions, particularly where data exists for direct comparison.

3-Decanol: secondary alcohol, floral-orange odor
1-Decanol: primary alcohol, fatty-waxy odor
Odor profile mismatch may shift sensory formulation outcome
3-Decanol: secondary alcohol reactivity
1-Decanol: primary alcohol reactivity
Reactivity difference may alter synthesis pathways and product profiles
3-Decanol: distinct GC retention behavior
1-Decanol: different retention time
Chromatographic behavior may complicate method transfer and co-analysis

3-Decanol Evidence Guide


GC Retention Index Distinction

3-Decanol exhibits a distinct gas chromatographic retention index (RI) of 1189 on a non-polar column, which is significantly lower than that of its primary alcohol isomer, 1-decanol [1]. The reported RI for 1-decanol is 1271 on a DB-5 column [2]. This 82 unit difference provides a clear and reliable basis for chromatographic separation and identification in complex mixtures.

GC Retention Index
Analytical context
1189 (non-polar column) vs 1-Decanol: 1271 (DB-5 column)
Supports unambiguous GC identification in complex mixtures
Specific phase may vary between studies
Analytical Chemistry Gas Chromatography Metabolomics

Antimicrobial Activity Profile

3-Decanol has demonstrated broad-spectrum in vitro antimicrobial activity against several clinically relevant pathogens [1]. While the mechanism of action remains unknown [1], the compound is reported to be active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. This broad-spectrum activity contrasts with the more specific anti-staphylococcal membrane-damaging activity reported for the primary alcohol isomer, 1-decanol [2].

Antimicrobial Spectrum
Class-level
Active against MRSA, VRE, M. catarrhalis, S. pneumoniae vs 1-Decanol: bactericidal against S. aureus
Supports antimicrobial screening context; mechanism unknown
Specific MIC values not provided in source
Antimicrobial Discovery Microbiology Natural Products

Boiling Point Comparison

The position of the hydroxyl group in 3-decanol (a secondary alcohol) results in a significantly lower boiling point compared to its linear primary isomer, 1-decanol. 3-Decanol boils at 213°C at 760 mmHg , whereas 1-decanol boils at a notably higher 230°C at the same pressure [1].

Boiling Point
Reported
213 °C at 760 mmHg vs 1-Decanol: 230 °C at 760 mmHg
Impacts distillation conditions and processing cost
Atmospheric pressure comparison
Physical Chemistry Thermodynamics Formulation Science

Regulatory Safety Status

3-Decanol is an approved flavoring substance with a long history of safe use. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned the number 295 [1]. The Flavor and Extract Manufacturers Association (FEMA) recognizes it as generally recognized as safe (GRAS) and has assigned it FEMA number 3605 [1]. JECFA concluded there is "no safety concern at current levels of intake when used as a flavoring agent" in 1998 [1].

Regulatory Status
Reported
JECFA No. 295, FEMA No. 3605, GRAS
Reduces regulatory burden for flavor applications
Review by JECFA (1998) and FEMA
Food Science Flavor Chemistry Regulatory Affairs

Semiochemical & Pheromone Role

3-Decanol has been identified and studied as a potential semiochemical or pheromone component in various insect and crustacean species . Notably, it is found in the haemolymph of the hermit crab Clibanarius vittatus and has been shown to signal shell availability to conspecifics [1]. Its specific stereochemistry is often critical for the biological activity of such semiochemicals , underscoring the importance of its chiral nature compared to non-chiral analogs.

Semiochemical Role
Class-level
Signals shell availability in hermit crab; stereochemistry critical
Supports chemical ecology and behavior research
Role in other species requires investigation
Chemical Ecology Entomology Semiochemistry

3-Decanol Application Scenarios


GC-MS Reference Standard

Given its distinct GC retention index of 1189, which separates it clearly from 1-decanol (RI 1271), 3-decanol is a critical reference standard for analytical chemists. It enables the unambiguous identification and quantification of this specific secondary alcohol in complex natural product matrices such as essential oils from mint, guava, and spearmint [1]. This ensures accurate compositional analysis and quality control in flavor and fragrance industries.

Flavor & Fragrance Formulation

The unique odor profile of 3-decanol (floral, fatty, orange, musty, mushroom) [2], combined with its established safety status (JECFA No. 295, FEMA No. 3605) [3], makes it a valuable specialty ingredient for flavorists and perfumers. It provides a specific note that cannot be replicated by the more generic fatty and waxy odor of 1-decanol [4], offering formulators a distinct tool for creating novel or authentic sensory experiences in food, beverage, and fragrance products.

Chemical Ecology Research Tool

Researchers investigating semiochemical communication, particularly in species like the hermit crab Clibanarius vittatus where 3-decanol signals shell availability [5], require high-purity 3-decanol for behavioral assays. Its role as a specific pheromone component distinguishes it from other decanol isomers, making it an indispensable compound for fundamental and applied research in chemical ecology and pest management.

Synthetic Intermediate

In organic synthesis, 3-decanol serves as a platform chemical for the production of other secondary alcohols and their derivatives. Its lower boiling point (213°C) compared to 1-decanol (230°C) can influence reaction conditions, purification steps (distillation), and the physical properties of downstream products. It is particularly relevant in catalytic deoxygenation processes where selectivity between 3-decanol and 2-nonanol is a key outcome [6].

Application
Selection Property
Validation Focus
GC-MS Reference Standard
Distinct GC retention behavior for unambiguous identification
Confirm retention index against column phase and matrix
Flavor & Fragrance R&D
Characteristic floral-orange odor and GRAS status
Organoleptic evaluation and regulatory dossier review
Chemical Ecology Research
Semiochemical role in specific species
Behavioral bioassay and stereochemical purity check
Synthetic Intermediate
Secondary alcohol boiling point for process-relevant distillation
Assess distillation efficiency under target conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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